molecular formula C10H9N3O2S B2514352 3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea CAS No. 4650-17-3

3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea

Cat. No. B2514352
CAS RN: 4650-17-3
M. Wt: 235.26
InChI Key: IMVXGSUDMYZKNK-UHFFFAOYSA-N
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Description

The compound 3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related thiazole derivatives and their synthesis, which can provide insights into the chemical behavior and potential applications of the compound of interest.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles is reported to proceed via intramolecular oxidative S-N bond formation of imidoyl thioureas, using phenyliodine(III) bis(trifluoroacetate) as a metal-free approach . Similarly, the synthesis of 2-(4-oxo-thiazolidin-2-ylidene)-3-oxo-propionitriles involves the electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles followed by reaction with chloroacetyl chloride under basic conditions . These methods highlight the reactivity of thiazole precursors and the conditions required for successful synthesis of thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. X-ray crystallography is a common technique used to confirm the synthesis pathway and determine the structure of these compounds, as demonstrated in the synthesis of 1H-tetrazol-5-amine and 1,3-thiazolidin-4-one derivatives . The structural analysis of these compounds is crucial for understanding their reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, the reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides yields trisubstituted thiazoles via a 1,3-pyridyl shift . This type of reaction demonstrates the versatility of thiazole derivatives in forming new compounds with potentially interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are important for their practical applications in medicinal chemistry. The novel condensing agent 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] is an example of a thiazole-related compound that exhibits reactivity under mild conditions, enabling the synthesis of a variety of compounds including ureas . Understanding these properties is essential for the design and development of new drugs based on thiazole chemistry.

Scientific Research Applications

Environmental Fate of Phenylurea Herbicides

Phenylurea herbicides, closely related to the chemical structure , are widely used for broadleaf weed control in cereal crops. Their environmental fate is a significant concern due to their persistence in soil and water. Biodegradation plays a crucial role in their natural attenuation, with microbial processes being pivotal in breaking down these compounds in agricultural soils. Recent studies have highlighted the metabolic pathways and environmental factors influencing the biodegradation rates of these herbicides, underscoring the importance of understanding microbial interactions with phenylurea compounds for environmental management and remediation strategies (Hussain et al., 2015).

Biological Activity of Thiazole Derivatives

Thiazole derivatives, including those with oxadiazole and thiourea functionalities, have been explored for their broad pharmacological potentials. These compounds exhibit antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral activities. The structural diversity and modification potential of thiazole-based scaffolds make them significant for medicinal chemistry, providing valuable insights into the design and synthesis of new biologically active compounds. The synthesis and transformation of these derivatives highlight their importance in developing drug-like molecules with possible applications in medicine (Lelyukh, 2019).

Antioxidant and Anti-inflammatory Properties

Recent research has focused on the synthesis of novel thiazole derivatives and their evaluation as potential antioxidant and anti-inflammatory agents. Benzofused thiazole analogues, in particular, have been identified as promising leads for therapeutic agent design due to their significant anti-inflammatory and antioxidant activities. These activities have been validated through in vitro assays, suggesting the potential of these compounds in developing alternative treatments for inflammation and oxidative stress-related conditions (Raut et al., 2020).

Synthetic Routes and Metal-Ion Sensing Applications

1,3,4-Oxadiazoles, including derivatives with thiazole functionalities, have been highlighted for their wide range of applications beyond pharmacology. Their utility in materials science, particularly in fluorescent frameworks and chemosensors, is of significant interest. These compounds demonstrate high photoluminescent quantum yield, excellent thermal and chemical stability, making them ideal for developing metal-ion sensors. The structural features of these molecules facilitate selective metal-ion sensing, offering new avenues for research in analytical chemistry and environmental monitoring (Sharma et al., 2022).

properties

IUPAC Name

(1Z)-1-(4-oxo-1,3-thiazolidin-2-ylidene)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-8-6-16-10(12-8)13-9(15)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVXGSUDMYZKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC(=O)NC2=CC=CC=C2)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=N/C(=O)NC2=CC=CC=C2)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea

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